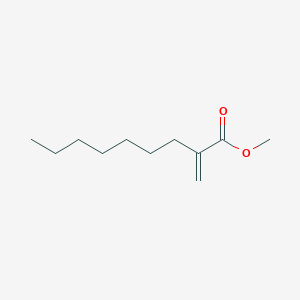

Methyl 2-methylidenenonanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H20O2 |

|---|---|

Molecular Weight |

184.27 g/mol |

IUPAC Name |

methyl 2-methylidenenonanoate |

InChI |

InChI=1S/C11H20O2/c1-4-5-6-7-8-9-10(2)11(12)13-3/h2,4-9H2,1,3H3 |

InChI Key |

HJYKVGWOAOLIKY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=C)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization

Direct Synthesis Approaches to Methyl 2-methylidenenonanoate

The direct formation of the methylidene group in conjunction with the ester functionality is a primary strategy for the synthesis of this compound. This often involves the reaction of a suitable seven-carbon aldehyde, heptanal (B48729), with a reagent that provides the C2-methylidene ester moiety.

Carbonyl Olefination Strategies

Carbonyl olefination reactions are a powerful tool for the formation of carbon-carbon double bonds. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is a particularly effective method for the synthesis of α,β-unsaturated esters and is expected to be a primary route to this compound. wikipedia.orgorganic-chemistry.org This reaction involves the use of a stabilized phosphonate (B1237965) carbanion, which reacts with an aldehyde to produce an alkene with high E-selectivity. wikipedia.orgorganic-chemistry.org

In a typical HWE approach to this compound, heptanal would be reacted with the anion of methyl (dimethoxyphosphoryl)acetate. The phosphonate is first deprotonated with a suitable base, such as sodium hydride or potassium tert-butoxide, to generate the nucleophilic carbanion. This carbanion then adds to the carbonyl group of heptanal, forming a transient oxaphosphetane intermediate which subsequently collapses to yield the desired this compound and a water-soluble phosphate (B84403) byproduct, simplifying purification. organic-chemistry.org

| Aldehyde | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Various Aldehydes | Methyl 2-(dimethoxyphosphoryl)acetate | Li/Na/K salts | THF | -78 to 23 | Variable | wikipedia.org |

| Aldehyde | Diethyl β-sulfonylphosphonate | LiHMDS | Not specified | 0 to RT | ~29 | chemicalforums.com |

Table 1: Representative Conditions for Horner-Wadsworth-Emmons Reactions.

Dehydrohalogenation Pathways

Dehydrohalogenation of an α-halo ester precursor presents another direct route to the methylidene functionality. This method involves the elimination of a hydrogen halide from a suitable substrate, such as methyl 2-(halomethyl)nonanoate. The success of this approach hinges on the regioselective introduction of the halogen at the α-methyl position and the subsequent base-induced elimination.

The synthesis of the precursor, methyl 2-(halomethyl)nonanoate, could be achieved through various methods, including the halogenation of a suitable precursor. Once obtained, treatment with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide, would induce the elimination of H-X (where X is a halogen) to form the desired double bond of this compound. The choice of base and reaction conditions is crucial to favor the desired E2 elimination pathway and minimize side reactions.

Esterification Reactions Preceding Methylidene Formation

An alternative strategy involves the esterification of a pre-formed α-methylidene carboxylic acid, 2-methylidenenonanoic acid. This approach separates the formation of the carbon-carbon double bond from the esterification step. 2-Methylidenenonanoic acid can be synthesized through various methods, including the carboxylation of a suitable organometallic reagent or the hydrolysis of a corresponding nitrile.

Once 2-methylidenenonanoic acid is obtained, it can be converted to this compound via standard esterification protocols. The Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid or tosic acid), is a common and cost-effective method. youtube.comgoogle.com The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of methanol is typically used, and water is often removed as it is formed. google.com Other methods, such as reaction with diazomethane (B1218177) or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), can also be employed, particularly for acid-sensitive substrates. organic-chemistry.org

Precursor Chemistry and Derivatization Routes

Morita-Baylis-Hillman Adducts as Intermediates

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, in the presence of a nucleophilic catalyst such as a tertiary amine or phosphine (B1218219). nih.gov The reaction between heptanal and methyl acrylate (B77674), catalyzed by a nucleophile like 1,4-diazabicyclo[2.2.2]octane (DABCO), would yield methyl 2-(hydroxy(heptyl)methyl)acrylate. nih.govmdpi.com

This MBH adduct is a versatile intermediate that can be converted to this compound. A common method for this transformation is a two-step process involving activation of the hydroxyl group followed by elimination. For instance, the hydroxyl group can be acylated or converted into a good leaving group (e.g., a mesylate or tosylate), and subsequent treatment with a base would induce elimination to form the desired methylidene compound. The MBH reaction itself is known to be slow, but various modifications and catalysts have been developed to improve reaction rates and yields. nih.gov

| Aldehyde | Activated Alkene | Catalyst | Yield (%) | Reference |

| Aryl aldehydes | Phenyl acrylate | DABCO | Variable | mdpi.com |

| Various aldehydes | Methyl vinyl ketone | Chiral pyrrolidine | 75-99 | wikipedia.org |

| p-Nitrobenzaldehyde | Methyl acrylate | Triethylamine/K2CO3 | 70 | youtube.com |

Table 2: Examples of Morita-Baylis-Hillman Reactions.

Horner-Wadsworth-Emmons Type Reactions for Analogues

As previously discussed in the context of direct synthesis, the Horner-Wadsworth-Emmons reaction is a highly versatile method for the synthesis of α,β-unsaturated esters. wikipedia.org Its application extends to the synthesis of a wide range of analogues of this compound by varying the aldehyde component. The reaction generally provides good to excellent yields and high E-stereoselectivity, making it a reliable and predictable method for constructing the core structure of these compounds. wikipedia.org The reaction conditions can often be tuned to optimize the yield and selectivity for a specific substrate. wikipedia.org

Organometallic Reagent Mediated Syntheses

Organometallic reagents are powerful tools for carbon-carbon bond formation. In the context of synthesizing α-methylene esters like this compound, their application often involves the reaction of a nucleophilic organometallic species with an appropriate electrophilic precursor.

One potential, though less direct, route involves the use of organocuprates, also known as Gilman reagents. These reagents can, in principle, add to α,β-acetylenic esters such as methyl propiolate in a conjugate addition fashion. For the synthesis of this compound, this would conceptually involve the addition of a heptylcuprate, derived from a heptyl lithium or heptyl Grignard reagent and a copper(I) salt, to methyl propiolate. This would be followed by a trapping of the resulting enolate with a one-carbon electrophile, such as formaldehyde (B43269), to introduce the methylene (B1212753) group. However, controlling the regioselectivity of the addition and the subsequent alkylation can be challenging.

Another approach could involve the reaction of an organometallic reagent with a derivative of nonanoic acid. For instance, conversion of nonanoyl chloride to a more reactive species that can then undergo a methylenation reaction is a plausible strategy. However, the direct methylenation of esters or acid chlorides using common organometallic ylides like the Wittig reagent is often inefficient.

A notable method for the one-carbon chain extension of esters to α-chloroketones, which could be precursors to α-methylene esters, involves the reaction with dimethylsulfoxonium methylide. This sequence, while avoiding the hazardous diazomethane, provides a pathway to an intermediate that could potentially be converted to the target compound through elimination of HCl and subsequent reaction.

Catalytic Systems in this compound Synthesis

Catalysis offers elegant and efficient pathways for the synthesis of complex molecules, and the preparation of α,β-unsaturated esters is no exception. Both transition metal catalysis and organocatalysis have emerged as powerful strategies.

Transition Metal Catalysis

Transition metal-catalyzed reactions provide a versatile platform for the synthesis of α-methylene esters. One of the most prominent methods is the cross-metathesis reaction. This reaction, often catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs catalysts, can couple two olefins. In the context of this compound, the cross-metathesis of 1-nonene (B85954) with methyl acrylate would be a direct route. The efficiency of this reaction is dependent on the catalyst used and the reaction conditions, with slow addition of the catalyst sometimes leading to higher turnover numbers and yields. For instance, ruthenium-catalyzed cross-metathesis of fatty acid esters with methyl acrylate has been shown to achieve high yields, with turnover numbers reaching up to 7600. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, also represent a viable synthetic strategy. mdpi.com This could involve the coupling of an organometallic reagent containing the nonyl group with a vinyl derivative bearing the methyl ester.

More recently, rhodium(I)-catalyzed methylenation of aldehydes using diazomethane precursors like trimethylsilyldiazomethane (B103560) (TMSCHN2) in the presence of triphenylphosphine (B44618) has been developed for the formation of terminal alkenes. researchgate.net Adapting this methodology to start from nonanal (B32974) could provide a route to the corresponding alkene, which could then be functionalized.

Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, has gained significant traction for its mild reaction conditions and high stereoselectivity. The Baylis-Hillman reaction is a cornerstone of organocatalysis for the formation of α-methylene-β-hydroxy esters. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aldehyde with an activated alkene, such as methyl acrylate, catalyzed by a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine. wikipedia.orgorganic-chemistry.org

For the synthesis of a compound structurally related to this compound, one could envision the Baylis-Hillman reaction between heptanal and methyl acrylate. This would yield methyl 2-(1-hydroxyheptyl)acrylate. Subsequent dehydroxylation would then be required to afford the target compound. The efficiency and yield of the Baylis-Hillman reaction can be influenced by the choice of catalyst and solvent. wikipedia.orgnih.gov

Direct α-methylenation of carbonyl compounds using organocatalysts is another promising avenue. While often applied to aldehydes and ketones, extension to esters is an area of active research. These reactions typically employ an amine catalyst and a source of formaldehyde. For example, the α-hydroxymethylation of aldehydes using α,α-diarylprolinol trimethylsilyl (B98337) ether organocatalysts can produce β-hydroxycarboxylic acids and δ-hydroxy-α,β-unsaturated esters in good yields and high enantioselectivity. nih.gov

Process Efficiency, Selectivity, and Yield Enhancement in Synthesis

Reaction conditions such as temperature, solvent, and reactant concentrations also play a crucial role. For instance, in the transesterification of fatty acids to produce methyl esters, optimizing the methanol-to-oil molar ratio and catalyst concentration can lead to significantly higher yields. nih.gov The use of co-solvents can also enhance reaction rates and yields in certain esterification processes. acs.org

The removal of byproducts can also drive reactions to completion and improve yields. For example, in esterification reactions, the removal of water is a common strategy to shift the equilibrium towards the product side.

The table below summarizes some of the catalytic approaches that could be adapted for the synthesis of this compound, highlighting the types of catalysts and typical yields observed for related transformations.

| Catalytic Approach | Catalyst Type | Substrates for a Related Synthesis | Typical Yield |

| Transition Metal Catalysis | |||

| Cross-Metathesis | Ruthenium-alkylidene | Fatty acid esters and methyl acrylate | Up to 92% |

| Organocatalysis | |||

| Baylis-Hillman Reaction | Tertiary amines (e.g., DABCO) | Aryl aldehydes and methyl acrylate | Variable, can be high |

| Aza-Baylis-Hillman Reaction | Chiral phosphines | α-amido sulfones and α,β-unsaturated aldehydes | 86-96% |

| α-Hydroxymethylation | α,α-Diarylprolinol silyl (B83357) ethers | Aldehydes and formaldehyde source | Good to excellent |

Chemical Reactivity and Advanced Transformations

Reactions Involving the Terminal Methylidene Group

The terminal double bond in methyl 2-methylidenenonanoate is activated by the adjacent electron-withdrawing methyl ester group, making it susceptible to various addition and cycloaddition reactions.

Addition Reactions (e.g., Michael Additions, Hydrogenation)

Michael Addition:

The Michael reaction, a conjugate 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. arkat-usa.org In the case of this compound, a wide range of nucleophiles, known as Michael donors, can add to the β-carbon of the double bond. masterorganicchemistry.com The reaction is typically base-catalyzed, where the base generates a nucleophilic species from the Michael donor. chemeurope.com Common Michael donors include enolates derived from β-dicarbonyl compounds (like diethyl malonate), amines, and thiols. masterorganicchemistry.com The general mechanism involves the attack of the nucleophile on the β-carbon, followed by protonation of the resulting enolate. chemeurope.com

Hydrogenation:

The carbon-carbon double bond of this compound can be selectively reduced to a single bond through catalytic hydrogenation. This reaction converts the unsaturated ester into its saturated counterpart, methyl 2-methylnonanoate. Various catalysts can be employed for this transformation, with palladium, platinum, and nickel-based catalysts being common choices. The reaction conditions, such as hydrogen pressure and temperature, can influence the efficiency and selectivity of the hydrogenation. For instance, the hydrogenation of methyl acrylate (B77674) to methyl propionate (B1217596) has been achieved with high yield using a NiMoAl catalyst at 100 °C and 1.0 MPa of H₂. mdpi.com Similarly, ruthenium-based catalysts have been shown to be highly effective for the hydrogenation of methyl methacrylate (B99206) to methyl isobutyrate under mild conditions, achieving 100% conversion at room temperature and 2.0 MPa H₂. researchgate.net The choice of catalyst can be crucial, especially when seeking enantioselective hydrogenation to produce a specific stereoisomer of the saturated product. rsc.org

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Product | Yield (%) | Reference |

| Methyl Acrylate | Ni₁₀Mo₁₀Al | - | 100 | 1.0 | Methyl Propionate | 89.6 | mdpi.com |

| Methyl Methacrylate | Ru/AC | - | 30 | 2.0 | Methyl Isobutyrate | 100 | researchgate.net |

| 2-Methyl-3-butyn-2-ol | Pd/ZnO | Toluene | 160 | 2.0 | 2-Methyl-3-buten-2-ol | ~80 (selectivity) | researchgate.net |

| 2-Methyl-3-butyn-2-ol | 7 nm Cu/SiO₂ | Toluene | 140-160 | 2.0 | 2-Methyl-3-buten-2-ol | ~80-100 (selectivity) | rsc.org |

Note: The data presented is for analogous compounds and serves to illustrate the expected reactivity of this compound.

Cycloaddition Chemistry

The electron-deficient nature of the double bond in this compound makes it an excellent dienophile in Diels-Alder reactions. researchgate.net This [4+2] cycloaddition reaction involves the concerted interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of the dienophile to form a six-membered ring. libretexts.orgnih.gov The stereochemistry of the Diels-Alder reaction is highly predictable, with the relative stereochemistry of the substituents on the dienophile being retained in the product. rsc.org

A common diene used in these reactions is cyclopentadiene (B3395910). The reaction of cyclopentadiene with methyl acrylate, for example, has been extensively studied and typically yields a mixture of endo and exo isomers, with the endo product often being favored under kinetic control. core.ac.ukresearchgate.net Lewis acids are often used as catalysts to accelerate the reaction and enhance its stereoselectivity. core.ac.uk

| Dienophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Product Ratio (endo:exo) | Yield (%) | Reference |

| Methyl Acrylate | AlCl₃ | Benzene | -55 | - | 89:7 | - | core.ac.uk |

| Ethyl Acrylate | Sc(OTf)₃ | Pyrrolidinium ionic liquid | - | - | 93:7 | - | researchgate.net |

| Butyl Acrylate | ScCl₃ | Pyrrolidinium ionic liquid | - | 0.25 | - | 99 (conversion) | researchgate.net |

| 2-Hydroxypropyl Acrylate | ScCl₃ | Pyrrolidinium ionic liquid | - | 0.25 | exclusively endo | 92 (conversion) | researchgate.net |

Note: The data presented is for analogous compounds and serves to illustrate the expected reactivity of this compound.

Olefin Metathesis Reactions

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. Cross-metathesis (CM) allows for the reaction between two different alkenes. researchgate.net this compound, being an electron-deficient olefin, can undergo cross-metathesis with other olefins, typically catalyzed by ruthenium-based catalysts such as Grubbs or Hoveyda-Grubbs catalysts. core.ac.ukresearchgate.net The success of a cross-metathesis reaction depends on the relative reactivity of the olefin partners. Generally, less sterically hindered and electron-rich olefins (Type I) are more reactive but less selective, while electron-deficient or sterically hindered olefins (Type II or III), like acrylates, are less reactive but more selective. core.ac.uk

Cross-metathesis of terminal olefins with acrylates is a common transformation. For instance, the cross-metathesis of eugenol (B1671780) derivatives with methyl acrylate has been reported. nih.gov While specific data for this compound is not available, it is expected to react with various terminal olefins in the presence of a suitable metathesis catalyst to afford new, functionalized α,β-unsaturated esters.

| Olefin 1 | Olefin 2 (Electron-Deficient) | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Undec-10-enoyl cellulose (B213188) acetate | Methyl Acrylate | Hoveyda-Grubbs 2nd Gen. | - | 40 | 1 | Cross-metathesis product | Complete conversion | researchgate.net |

| Estragole | Methyl Acrylate | Ruthenium catalyst (Ru4) | 1,2-Dichloroethane | 70 | 4 | Cross-metathesis product | 79 | nih.gov |

| Biseugenol | Methyl Acrylate | Ruthenium catalyst | - | - | - | Cross-metathesis product | Good | researchgate.net |

Note: The data presented is for analogous compounds and serves to illustrate the expected reactivity of this compound.

Transformations of the Ester Functionality

The methyl ester group of this compound can undergo several transformations, most notably transesterification and hydrolysis.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In the case of this compound, reaction with another alcohol (R'-OH) in the presence of a catalyst would yield a new ester (2-methylidenenonanoate of R') and methanol (B129727). To drive the equilibrium towards the product, the alcohol reactant is often used in large excess. masterorganicchemistry.com

Both homogeneous and heterogeneous catalysts can be employed for transesterification. ucsb.edu For sterically hindered esters, the choice of catalyst and reaction conditions is crucial. While specific studies on this compound are limited, research on the transesterification of other hindered esters provides insight. For example, the hydrolysis of sterically hindered esters can be influenced by the nature of the alkoxide leaving group. researchgate.net

Ester Hydrolysis Under Defined Conditions

Ester hydrolysis is the reverse of esterification, where an ester reacts with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is an equilibrium process. ucsb.edu The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. youtube.com To favor hydrolysis, a large excess of water is typically used. ucsb.edu

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis is an irreversible process because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alkoxide. researchgate.net This method is generally more efficient for ester cleavage. The hydrolysis of sterically hindered esters, which can be resistant to saponification under standard aqueous conditions, can often be achieved using non-aqueous solvent systems. arkat-usa.org For instance, a method using NaOH in a mixture of methanol and dichloromethane (B109758) has been shown to be effective for the hydrolysis of crowded esters at room temperature. arkat-usa.org

| Substrate (Ester) | Reagents | Solvent | Temperature | Time | Product (Acid) | Yield (%) | Reference |

| Methyl 2,2-dimethylpropanoate | t-BuNH₂/H₂O/LiBr | MeOH | Reflux | 1.75 h | 2,2-Dimethylpropanoic acid | 100 | researchgate.net |

| Isopropyl 2,2-dimethylpropanoate | t-BuNH₂/H₂O/LiBr | MeOH | Reflux | 10 h | 2,2-Dimethylpropanoic acid | 99 | researchgate.net |

| tert-Butyl 2,2-dimethylpropanoate | t-BuNH₂/H₂O/LiBr | MeOH | Reflux | 92 h | 2,2-Dimethylpropanoic acid | 67 | researchgate.net |

| Various hindered esters | NaOH | MeOH/CH₂Cl₂ (1:9) | Room Temp. | Short | Corresponding carboxylic acid | High | arkat-usa.org |

Note: The data presented is for analogous compounds and serves to illustrate the expected reactivity of this compound.

Functionalization Strategies for Structural Diversification

The presence of multiple reactive sites in this compound allows for a variety of functionalization strategies to diversify its structure.

Direct functionalization at the α-position of α,β-unsaturated esters is a powerful tool for introducing complexity. While the α-carbon is not as readily deprotonated as in saturated esters due to the competing reactivity at the β-position, several strategies have been developed for this purpose.

One approach involves the use of silyl (B83357) ketene (B1206846) acetals, derived from the corresponding α,β-unsaturated ester, which can then react with electrophiles. For instance, the synthesis of α-arylazo esters has been achieved through the visible-light activation of arylazo sulfones in the presence of ketene silyl acetals. acs.org

Table 2: Example of α-Arylation of a Ketene Silyl Acetal Derived from an α,β-Unsaturated Ester

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

|---|

Note: This represents a general strategy, and specific conditions for this compound would require experimental optimization.

Selective functionalization of the long alkyl chain of this compound, distant from the activating carbonyl group, presents a significant synthetic challenge. However, modern catalytic methods offer solutions to this problem. Palladium-catalyzed "chain-walking" or "alkene isomerization" reactions can be employed to migrate the double bond along the alkyl chain, allowing for functionalization at various positions. While specific examples for this compound are not available, the principle has been demonstrated for other unsaturated systems.

For example, a palladium catalyst can initiate the isomerization of the double bond from the 2-position to other locations along the nonyl chain. This process generates a mixture of isomeric alkenes, which can then be subjected to further transformations such as hydroboration-oxidation, dihydroxylation, or other addition reactions at the new double bond position. The regioselectivity of the subsequent functionalization would depend on the specific isomer and the reaction conditions employed.

This strategy of remote functionalization via double bond isomerization opens up the possibility of accessing a wide range of structurally diverse derivatives of this compound, which would be difficult to obtain through classical synthetic methods.

Research on this compound Polymerization Not Currently Available in Public Domain

The inquiry sought to detail various aspects of its chemical behavior, including monomer design considerations, homo- and copolymerization through radical, anionic, and cationic mechanisms, as well as controlled/living polymerization strategies like Reversible-Deactivation Radical Polymerization (RDRP). The intended article was structured to provide a thorough and scientifically accurate overview based on existing research findings.

However, the absence of any specific literature on this compound makes it impossible to generate the requested content. Information on related, but distinct, monomers such as methyl methacrylate or other bio-based acrylates exists, but this information cannot be accurately extrapolated to this compound without dedicated scientific investigation.

This lack of available data suggests that this compound may be a novel compound that has not yet been extensively studied or that it is identified under a different nomenclature not readily accessible through standard chemical databases. As such, the creation of a scientifically rigorous article focusing solely on the polymerization of this compound is not feasible at this time. Further primary research would be required to elucidate the properties and polymerization characteristics of this specific monomer.

Polymerization Chemistry and Macromolecular Engineering

Polymer Architecture and Topographical Control

The ability to control the architecture of polymers at the molecular level is critical for tuning their macroscopic properties.

Linear and Branched Polymer Synthesis

Linear Polymers: Linear PMMA is the most common architecture and is readily synthesized by various polymerization methods, including free-radical, anionic, and controlled/living radical polymerization techniques. mdpi.com

Branched Polymers: Introducing branches into the polymer structure can significantly alter its properties, such as its solution viscosity and mechanical behavior. Branched PMMA can be synthesized through several strategies:

Copolymerization with a Divinyl Monomer: A common method involves the copolymerization of MMA with a small amount of a divinyl comonomer, which acts as a branching agent. strath.ac.uk Ethylene glycol dimethacrylate is an example of such a comonomer. nih.gov To prevent gelation, a chain transfer agent like dodecanethiol is often added. strath.ac.uk

Controlled Radical Polymerization: Techniques like Atom Transfer Radical Polymerization (ATRP) can be employed to create branched structures by copolymerizing MMA with a branching agent. researchgate.net

Monomers with Hierarchical Reactivity: A more advanced approach involves the use of specially designed monomers that have different reactive sites, allowing for the controlled introduction of branching points during polymerization. acs.orgchemrxiv.org

Cross-linked Polymer Networks

Cross-linked polymer networks are three-dimensional structures where polymer chains are linked together. These materials are typically thermosets and exhibit enhanced mechanical strength, thermal stability, and solvent resistance. insidedentaltech.com

The synthesis of cross-linked PMMA networks can be achieved by:

Incorporating Cross-linking Agents: Similar to the synthesis of branched polymers, the addition of multifunctional monomers (cross-linkers) during the polymerization of MMA leads to the formation of a network structure. The properties of the resulting network, such as the glass transition temperature (Tg) and mechanical properties, can be tuned by controlling the length and flexibility of the cross-linker. bohrium.com

Post-polymerization Cross-linking: Copolymers of MMA containing reactive functional groups can be synthesized first, followed by a separate reaction to form cross-links. For example, a copolymer of MMA and (2-acetoacetoxy)ethyl methacrylate (B99206) (AEMA) can be cross-linked by reacting the AEMA units with a diamine. nih.govnih.gov Another approach involves synthesizing a copolymer with aryl trifluorovinyl ether (TFVE) groups, which can then be thermally cross-linked. rsc.org

The table below summarizes different cross-linking strategies for PMMA:

| Cross-linking Strategy | Cross-linking Agent/Method | Key Features of the Network |

| Copolymerization | Varies (e.g., different molecular weight cross-linkers) | Tunable Tg and mechanical properties bohrium.com |

| Post-polymerization | Ethylenediamine with poly(MMA-co-AEMA) | Formation of enamine cross-links nih.govnih.gov |

| Post-polymerization | Thermal cycloaddition of TFVE groups | High thermal stability and Tg rsc.org |

Block and Graft Copolymer Design

Block Copolymers: Block copolymers consist of two or more long sequences (blocks) of different monomers. PMMA-based block copolymers are of great interest due to their ability to self-assemble into various nanostructures, making them useful in applications like surface modification. nih.govacs.org

Living polymerization techniques are ideal for the synthesis of well-defined block copolymers. For example, sequential living anionic polymerization of different methacrylate monomers can produce all-methacrylate block copolymers. rsc.org Another strategy involves using a poly(methyl methacrylate) chain with a reactive end-group (a macroinitiator) to initiate the polymerization of a second monomer. rsc.org

Graft Copolymers: Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. acs.org The "grafting from" strategy, where polymerization of a second monomer is initiated from sites along the backbone of the first polymer, is a common approach. For instance, methyl methacrylate can be grafted from a functionalized polystyrene backbone via photoinitiated radical polymerization. nih.gov Graft copolymers of PMMA with biodegradable polymers like poly([R]-3-hydroxybutyrate) have also been synthesized for potential biomedical applications. nih.gov

Post-Polymerization Modification and Derivatization of Methyl 2-methylidenenonanoate Polymers

Post-polymerization modification refers to the chemical transformation of a pre-existing polymer into a new one with different properties or functionalities. This is a powerful tool for creating a wide range of functional materials from a common polymer precursor.

For poly(methyl methacrylate), several post-polymerization modification strategies have been developed:

Transesterification and Amidation: The ester groups of PMMA can be converted to other functional groups. For example, PMMA can be amidated with N,N-diethylethylenediamine to create a polymer that is responsive to pH, temperature, and CO2. nih.govd-nb.info A novel method for transesterification involves copolymerizing MMA with a monomer containing an enol-ester group. This allows for efficient modification at room temperature. osti.govrsc.org

Modification of Copolymers: A versatile approach is to first copolymerize MMA with a monomer containing a reactive handle. This handle can then be used for a variety of chemical transformations. For example, copolymers containing glycidyl (B131873) methacrylate possess reactive epoxide groups that can be opened by various nucleophiles to introduce a wide array of functionalities.

Mechanistic and Kinetic Insights into the Formation of this compound

The synthesis of this compound, a functionalized α,β-unsaturated ester, is prominently achieved through the Baylis-Hillman reaction. This reaction, involving the coupling of an aldehyde (heptanal) with an activated alkene (methyl acrylate), provides a direct route to this valuable chemical entity. A thorough understanding of the reaction's mechanism, kinetics, and stereochemical control is crucial for optimizing its synthesis.

Mechanistic Elucidation and Kinetic Investigations of Reactions

The Baylis-Hillman reaction, also known as the Morita-Baylis-Hillman (MBH) reaction, is a carbon-carbon bond-forming process that joins the α-position of an activated alkene with a carbon electrophile, such as an aldehyde. wikipedia.org The reaction is typically catalyzed by a nucleophile, most commonly a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine (B1218219). organic-chemistry.orgnrochemistry.com The resulting product is a densely functionalized molecule, in this case, an allylic alcohol. wikipedia.org

The generally accepted mechanism for the Baylis-Hillman reaction proceeds through several key steps. organic-chemistry.orgnrochemistry.comresearchgate.net The catalytic cycle is initiated by the 1,4-conjugate addition of the nucleophilic catalyst to the activated alkene (methyl acrylate), forming a zwitterionic enolate intermediate. researchgate.netmdpi.com This highly nucleophilic intermediate then undergoes an aldol (B89426) addition to the carbonyl group of the aldehyde (heptanal). nrochemistry.comresearchgate.net

Subsequent proton transfer and elimination of the catalyst yield the final product, methyl 2-methylidenenonanoate. nrochemistry.comresearchgate.net The key intermediates in this pathway have been successfully intercepted and characterized using techniques such as electrospray ionization mass spectrometry (ESI-MS), providing strong evidence for the proposed mechanism. researchgate.netmdpi.comresearchgate.net

A proposed mechanistic pathway involving a hemiacetal intermediate has also been suggested based on kinetic studies. organic-chemistry.orgmdpi.com This alternative pathway becomes significant, particularly when the reaction is second-order in the aldehyde.

Table 1: Key Intermediates in the Baylis-Hillman Reaction for the Synthesis of this compound

| Intermediate | Description | Method of Characterization |

| Zwitterionic aza-enolate | Formed from the addition of DABCO to methyl acrylate (B77674). | ESI-MS/MS researchgate.netmdpi.comresearchgate.net |

| Aldol adduct | Resulting from the addition of the zwitterionic enolate to heptanal (B48729). | Inferred from kinetic data and product analysis. |

| Hemiacetal alkoxide | Proposed intermediate in an alternative pathway. | Based on kinetic modeling. wikipedia.org |

Kinetic investigations of the Baylis-Hillman reaction have revealed complex rate dependencies that can vary with the substrates, catalyst, and solvent used. Early studies by Hill and Isaacs on the reaction between acrylonitrile (B1666552) and acetaldehyde (B116499) with a DABCO catalyst indicated that the reaction was first-order with respect to each of the reactants and the catalyst. wikipedia.org

However, more recent and detailed studies have shown that the rate-determining step can change. For the reaction of methyl acrylate with certain aldehydes, the reaction has been found to be second-order with respect to the aldehyde and first-order in the acrylate and catalyst. wikipedia.orgorganic-chemistry.orgmdpi.com This second-order dependence on the aldehyde suggests a more complex mechanism, possibly involving the formation of a hemiacetal intermediate. wikipedia.orgorganic-chemistry.org A significant kinetic isotope effect observed for the α-hydrogen of the acrylate further points to the proton abstraction step being rate-determining in some cases. wikipedia.orgmdpi.com

Table 2: Kinetic Parameters for the Baylis-Hillman Reaction

| Reactants | Catalyst | Solvent | Rate Law | Key Findings |

| Acrylonitrile, Acetaldehyde | DABCO | - | First-order in each component. wikipedia.org | Aldol addition is the rate-determining step. alchetron.com |

| Methyl acrylate, p-Nitrobenzaldehyde | DABCO | DMSO | Second-order in aldehyde. wikipedia.orgalchetron.com | Significant kinetic isotope effect, suggesting proton transfer is rate-determining. wikipedia.orgmdpi.com |

| Methyl vinyl ketone, Tosylimine | Triphenylphosphine (B44618) | Toluene | First-order in all components. wikipedia.org | In the presence of a Brønsted acid, the elimination step is facilitated. wikipedia.org |

The catalyst plays a pivotal role in the Baylis-Hillman reaction. Tertiary amines, such as DABCO and DBU, and phosphines are the most common nucleophilic catalysts. organic-chemistry.org The catalytic cycle, as previously described, involves the nucleophilic attack of the catalyst on the activated alkene. researchgate.net

Recent advancements have explored the use of various catalytic systems to enhance the reaction rate and efficiency. The use of ionic liquids as co-catalysts or reaction media has been shown to influence the reaction mechanism and rate. mdpi.comresearchgate.net For instance, the basicity of the ionic liquid's anion can alter the reaction order. researchgate.net

Furthermore, bifunctional catalysts, which combine a nucleophilic site with a Brønsted acid or base moiety, have been developed to promote the reaction. wikipedia.org Chiral Brønsted acids have been successfully employed in asymmetric Baylis-Hillman reactions, highlighting the potential for catalytic control over the stereochemical outcome. organic-chemistry.org The use of heterogeneous catalysts, such as Fe3O4 magnetic nanoparticles as a co-catalyst with DBU, has also been shown to significantly accelerate the reaction under solvent-free conditions. asianpubs.org

The Baylis-Hillman reaction typically creates a new stereocenter at the carbon bearing the hydroxyl group. Consequently, controlling the stereochemical outcome is a significant area of research. The development of asymmetric Baylis-Hillman reactions has been a major focus, with several strategies emerging. nih.gov

The use of chiral catalysts is the most common approach. Chiral amines, phosphines, and bifunctional catalysts incorporating chiral scaffolds like BINOL have been employed to induce enantioselectivity. wikipedia.orgwikipedia.orgorganic-chemistry.org For example, chiral BINOL-derived Brønsted acids have been used to catalyze highly enantioselective asymmetric Morita-Baylis-Hillman reactions. organic-chemistry.org

Another strategy involves the use of chiral auxiliaries attached to the substrates. While less common, this approach can also lead to stereocontrol. The reaction conditions, including the solvent and temperature, can also influence the stereoselectivity of the reaction.

Table 3: Examples of Stereochemical Control in Baylis-Hillman Type Reactions

| Catalyst/Method | Substrates | Enantiomeric Excess (ee) | Reference |

| Chiral BINOL-derived Brønsted acid | Cyclohexenone, Aldehydes | Up to 88% | organic-chemistry.org |

| Jacobsen's thiourea (B124793) catalyst | aza-MBH reaction | 87-99% | wikipedia.org |

| (S)-proline and DABCO | aza-MBH reaction | 82-99% | wikipedia.org |

| Fu's planar chiral DMAP catalyst | Cyclopentenone, Aldehydes | 53-98% | wikipedia.org |

Computational and Theoretical Chemical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide detailed information about the geometry, stability, and reactivity of Methyl 2-methylidenenonanoate. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. dntb.gov.ua A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing ester group and the electron-rich double bond create distinct regions of reactivity.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. dntb.gov.ua For this compound, the MEP would likely show a nucleophilic region around the carbon-carbon double bond and the carbonyl oxygen, while the area around the carbonyl carbon would be electrophilic. This information is critical for predicting how the molecule will interact with other reagents. researchgate.net

Table 1: Calculated DFT Parameters for this compound (Note: The following data is illustrative, based on typical values for similar compounds, and intended to represent the output of DFT calculations.)

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -0.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity and stability |

| Dipole Moment | 1.9 D | Polarity and intermolecular interactions |

| Mulliken Charge on C=O | +0.45 e | Electrophilic nature of the carbonyl carbon |

| Mulliken Charge on C=C | -0.20 e | Nucleophilic nature of the vinyl group |

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov These simulations can model the interactions of this compound with other molecules, such as solvents, catalysts, or reactants, providing insights into conformational changes, binding affinities, and the stability of molecular complexes. researchgate.netresearchgate.net

In a typical MD simulation, a system containing this compound and interacting molecules is set up in a "box." The forces between the atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over a set period, often nanoseconds. researchgate.net

For example, an MD simulation could model the adsorption of this compound onto the surface of a heterogeneous catalyst. researchgate.net The simulation would reveal the preferred orientation of the molecule on the surface, the strength of the interaction, and any conformational changes that occur upon binding. Key outputs from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and interaction energies to quantify the binding strength. researchgate.netresearchgate.net

Table 2: Illustrative MD Simulation Parameters for this compound Interaction with a Catalyst Surface (Note: This data is hypothetical and represents typical parameters for an MD simulation study.)

| Parameter | Value/Setting | Purpose |

| System | 1 molecule of this compound, 1 catalyst slab, 1000 solvent molecules | To model the interaction in a realistic environment |

| Force Field | CHARMM36 | Defines the potential energy and forces between atoms |

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events |

| Temperature | 298 K | Standard ambient temperature |

| Pressure | 1 bar | Standard atmospheric pressure |

| RMSD of Ligand | 0.2 nm | Indicates the stability of the compound's conformation |

| Interaction Energy | -45 kcal/mol | Quantifies the binding affinity to the catalyst |

Prediction of Reaction Energetics and Transition States

Computational chemistry is instrumental in mapping the energy landscape of a chemical reaction. By calculating the energies of reactants, products, and, most importantly, transition states, researchers can predict the feasibility and mechanism of a reaction involving this compound. ucsb.edu

A transition state is a high-energy, unstable configuration that molecules pass through as they transform from reactants to products. Locating this state on the potential energy surface is key to determining the reaction's activation energy (Ea), which dictates the reaction rate. researchgate.net Methods like the Synchronous Transit-Guided Quasi-Newton (QST2) or Berny optimization are used to find these transition state structures. ucsb.edu

For the synthesis or subsequent reaction of this compound, these calculations can elucidate the reaction pathway. For instance, in a Michael addition reaction, calculations can determine whether the reaction proceeds through a concerted or stepwise mechanism by identifying the relevant transition states and intermediates. The computed reaction profile, plotting energy against the reaction coordinate, provides a visual representation of the energy barriers and thermodynamic stability of the species involved. researchgate.net

Table 3: Hypothetical Reaction Energetics for a Baylis-Hillman Reaction to Synthesize this compound (Note: This data is for illustrative purposes to show the output of reaction energetic calculations.)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (Heptanal + Methyl Acrylate) |

| Transition State 1 (TS1) | +20.5 | Energy barrier for the initial C-C bond formation |

| Intermediate | -5.2 | A stable species formed after the first step |

| Transition State 2 (TS2) | +15.8 | Energy barrier for proton transfer/rearrangement |

| Products | -12.0 | Final product (this compound) |

Quantitative Structure-Reactivity Relationships (QSAR) in Catalysis and Synthesis

Quantitative Structure-Reactivity Relationships (QSAR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity or activity. nih.gov In the context of this compound, QSAR can be used to predict how variations in catalyst structure or reaction conditions will affect the outcome of a synthesis.

To build a QSAR model, a dataset of compounds with known reactivities (e.g., reaction yield, rate constant, or enantiomeric excess) is required. nih.gov For each compound, a set of numerical descriptors representing its structural, electronic, or steric properties is calculated. These descriptors can include parameters from DFT calculations like HOMO/LUMO energies, dipole moment, or atomic charges. nih.gov Statistical methods are then used to generate an equation that links these descriptors to the observed reactivity.

For example, a QSAR study could be developed for the asymmetric hydrogenation of this compound using a series of chiral phosphine (B1218219) ligands. The model could predict the enantioselectivity of the reaction based on descriptors of the ligand structure. Such a model would be invaluable for the rational design of new, more effective catalysts, saving significant time and resources in the lab. researchgate.net

Table 4: Example of a Hypothetical QSAR Model for Catalyst Performance (Note: This table illustrates the components of a QSAR model and is not based on real experimental data.)

| Dependent Variable | QSAR Equation | Statistical Parameters |

| Enantiomeric Excess (%) | ee% = 75.2 + 5.8(LUMO_ligand) - 10.3(Steric_Factor) | R² = 0.92, Q² = 0.85 |

In this hypothetical equation, LUMO_ligand refers to the LUMO energy of the catalyst's ligand, and Steric_Factor is a calculated descriptor representing the bulkiness of the ligand. R² (correlation coefficient) and Q² (cross-validation coefficient) are measures of the model's predictive power.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Confirmation Beyond Basic Identification

Spectroscopy is indispensable for the unambiguous identification and detailed structural elucidation of Methyl 2-methylidenenonanoate. Techniques such as NMR, IR, Raman, and mass spectrometry offer complementary information regarding the molecule's connectivity, functional groups, and mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity and regiochemistry of this compound. Both ¹H and ¹³C NMR are employed to create a complete structural picture.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the two geminal protons on the C2-methylidene group (=CH₂) are diastereotopic and are expected to appear as two distinct singlets or narrowly coupled doublets in the δ 5.5-6.5 ppm region. The methyl ester protons (-OCH₃) would produce a sharp singlet around δ 3.7 ppm. The protons on the carbon adjacent to the double bond (C3) would appear as a triplet around δ 2.2 ppm. The remaining methylene (B1212753) groups of the heptyl chain would produce a complex multiplet in the δ 1.2-1.6 ppm region, culminating in a terminal methyl group triplet around δ 0.9 ppm.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon environments. oregonstate.edu The carbonyl carbon (C=O) of the ester is expected in the δ 165-170 ppm range. oregonstate.edu The olefinic carbons are key markers: the quaternary C2 would appear around δ 140 ppm, while the terminal =CH₂ carbon (C1') would be found near δ 125 ppm. docbrown.info The methoxy (B1213986) carbon (-OCH₃) typically resonates around δ 52 ppm. The carbons of the heptyl chain would appear in the upfield region of δ 14-35 ppm. docbrown.info

Table 1: Predicted NMR Chemical Shifts (δ) for this compound in CDCl₃ This is an interactive data table. Click on the headers to sort.

| Atom Position | Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| C=O | Carbonyl | - | 167 |

| C2 | Olefinic (quat.) | - | 140 |

| C1' (=CH₂) | Olefinic (CH₂) | 5.5 - 6.5 (2H, 2s) | 125 |

| -OCH₃ | Methoxy | 3.7 (3H, s) | 52 |

| C3 | Allylic CH₂ | 2.2 (2H, t) | 33 |

| C4-C8 | Alkyl CH₂ | 1.2 - 1.6 (10H, m) | 22 - 31 |

| C9 | Terminal CH₃ | 0.9 (3H, t) | 14 |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are fundamental for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy excels at detecting polar bonds. The most prominent absorption band in the IR spectrum of this compound would be the C=O stretch of the α,β-unsaturated ester, which typically appears at a lower frequency than a saturated ester, around 1715-1730 cm⁻¹. The C=C double bond stretch is expected around 1630-1640 cm⁻¹. The C-O single bond stretches of the ester group will produce strong bands in the 1150-1250 cm⁻¹ region. researchgate.net Additionally, C-H stretching vibrations from the alkyl chain and vinyl group appear just below 3000 cm⁻¹, while bending vibrations are observed in the 1350-1470 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds and serves as an excellent complement to IR. skemman.is The C=C stretching vibration, which may be weak in the IR spectrum, often produces a strong signal in the Raman spectrum around 1630-1640 cm⁻¹. The symmetric C-O-C stretch and various C-C backbone vibrations are also readily observed.

Table 2: Characteristic Vibrational Frequencies for this compound This is an interactive data table. Click on the headers to sort.

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| C=O (α,β-unsaturated ester) | Stretch | 1715 - 1730 (Strong) | Moderate |

| C=C (vinyl) | Stretch | 1630 - 1640 (Medium) | Strong |

| C-O (ester) | Stretch | 1150 - 1250 (Strong) | Moderate |

| =C-H | Stretch | 3010 - 3090 (Medium) | Medium |

| Alkyl C-H | Stretch | 2850 - 2960 (Strong) | Strong |

Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.

For this compound (C₁₁H₂₀O₂), the exact molecular weight is 184.1463 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby validating the elemental formula.

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The molecular ion peak (M⁺) at m/z 184 would be observed. A prominent fragment is often seen at m/z 74, resulting from a McLafferty rearrangement, which is characteristic of many fatty acid methyl esters (FAMEs). researchgate.netresearchgate.net However, the presence of the 2-methylidene group can alter this pattern. Other significant fragments would include the loss of the methoxy group ([M-31]⁺ at m/z 153) and the loss of the methoxycarbonyl group ([M-59]⁺ at m/z 125). Fragmentation along the heptyl chain would produce a series of ions separated by 14 Da (-CH₂-). Advanced techniques like tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion and induce further fragmentation, providing even more detailed structural confirmation. shimadzu.comnih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (EI-MS) This is an interactive data table. Click on the headers to sort.

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 184 | [M]⁺ | Molecular Ion |

| 153 | [M-OCH₃]⁺ | Loss of a methoxy radical |

| 125 | [M-COOCH₃]⁺ | Loss of the methoxycarbonyl radical |

| 87 | [CH₂=C(COOCH₃)CH₂]⁺ | Cleavage at the β-γ bond |

| 74 | [C₃H₆O₂]⁺ | McLafferty Rearrangement (if possible) |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence. Both gas and liquid chromatography are applicable, chosen based on the sample matrix and analytical goal.

As a volatile compound, this compound is ideally suited for analysis by Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (GC-MS) for identification. thermofisher.com

GC is the method of choice for determining the purity of a synthesized sample and for monitoring the progress of a reaction by analyzing aliquots over time. nih.gov The choice of capillary column is crucial; a polar column, such as one with a wax stationary phase (e.g., Carbowax), or a mid-polarity column (e.g., containing a percentage of phenyl-methylpolysiloxane) would provide good separation from potential isomers or byproducts. nih.govsigmaaldrich.com Non-polar columns can also be used, where elution is primarily based on boiling point. sigmaaldrich.com

Table 4: Typical Gas Chromatography (GC) Parameters for FAME Analysis This is an interactive data table. Click on the headers to sort.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Fused Silica Capillary (e.g., 30 m x 0.25 mm) | Provides high-resolution separation. |

| Stationary Phase | Polar (e.g., Wax) or Mid-Polar (e.g., SLB-5ms) | Separates based on polarity and boiling point. sigmaaldrich.com |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |

| Temperature Program | Ramped (e.g., 100°C to 250°C at 10°C/min) | Ensures separation of compounds with different volatilities. nih.gov |

| Injector Temperature | 250°C | Ensures rapid volatilization of the sample. |

| Detector | FID or MS | FID for general quantification, MS for identification. |

While GC is often preferred for volatile FAMEs, High-Performance Liquid Chromatography (HPLC) serves important, distinct roles. scienceopen.com It is particularly useful for preparative-scale purification, where larger quantities of the compound can be isolated without the need for high temperatures that could cause degradation.

Reversed-phase HPLC, using a non-polar stationary phase like C18 and a polar mobile phase, is the most common mode. researchgate.netsigmaaldrich.com A gradient elution with a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would effectively separate this compound from non-volatile starting materials or polar impurities. researchgate.net Detection is typically achieved using a UV detector, as the α,β-unsaturated carbonyl system has a UV absorbance maximum around 200-220 nm.

Furthermore, if this compound is used as a monomer in polymerization reactions, Gel Permeation Chromatography (GPC), a type of HPLC, would be essential for analyzing the resulting polymer's molecular weight distribution.

Table 5: Typical High-Performance Liquid Chromatography (HPLC) Parameters This is an interactive data table. Click on the headers to sort.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm) | Separates based on hydrophobicity. sigmaaldrich.com |

| Mobile Phase | Acetonitrile / Water (Gradient) | Elutes compounds of varying polarity. researchgate.net |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution. |

| Temperature | 30 - 40°C | Ensures reproducible retention times. researchgate.net |

| Detector | UV (e.g., 205 nm) or RI | UV for chromophoric compounds, RI for universal detection. |

Method Development and Validation for Research Applications

Homogeneity testing ensures that a batch of a research sample, such as a synthesized polymer or a purified monomer, is uniform. iasonline.org This is crucial for obtaining consistent results across different analyses. Stability testing evaluates how the quality of a sample varies over time under the influence of environmental factors like temperature, light, and humidity. nih.gov A stability-indicating method is one that can accurately quantify the substance of interest in the presence of its degradation products. nih.govnih.gov

For "this compound," which is an unsaturated ester, stability can be a concern due to potential polymerization or degradation. Forced degradation studies, involving exposure to stress conditions such as acid, base, oxidation, and heat, are performed to identify potential degradation products and to develop a stability-indicating assay. questjournals.org

Table 2: Illustrative Stability Data for a Research Sample of an Unsaturated Ester under Forced Degradation

| Stress Condition | Duration | Assay of Active Substance (%) | Observations |

| 0.1 M HCl at 60°C | 24 hours | 85.2 | Significant degradation observed. |

| 0.1 M NaOH at 60°C | 24 hours | 90.5 | Moderate degradation observed. |

| 10% H₂O₂ at RT | 48 hours | 94.1 | Minor degradation observed. |

| Thermal (80°C) | 7 days | 98.7 | Sample is relatively stable. |

| Photolytic (UV light) | 7 days | 99.1 | Sample is stable under light. |

| Data is illustrative and based on general findings for unsaturated esters. |

The validation of an analytical method for "this compound" involves assessing its linearity, precision, and accuracy. nih.govptb.de These parameters ensure that the method provides trustworthy quantitative data.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov It is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the correlation coefficient (r²) of the calibration curve. nih.gov

Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is usually expressed as the relative standard deviation (RSD) for a series of measurements. nih.gov

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. nih.gov It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and the recovery percentage is calculated. nih.gov

For the analysis of "this compound" monomer, a gas chromatography (GC) method with a flame ionization detector (FID) would be a suitable technique for which validation would be necessary. ecetoc.org

Table 3: Illustrative Method Validation Data for the Quantification of an Unsaturated Ester Monomer by GC-FID

| Validation Parameter | Result | Acceptance Criteria |

| Linearity | ||

| Range | 1 - 100 µg/mL | - |

| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |

| Precision | ||

| Intra-day (n=6, RSD) | 0.8% | ≤ 2% |

| Inter-day (n=6, RSD) | 1.2% | ≤ 2% |

| Accuracy | ||

| Recovery at 80% | 99.5% | 98 - 102% |

| Recovery at 100% | 101.2% | 98 - 102% |

| Recovery at 120% | 99.8% | 98 - 102% |

| Data is illustrative and based on typical validation results for GC methods. |

Applications in Advanced Materials Science and Chemical Engineering

Polymeric Materials for Coatings and Adhesives

The incorporation of long-chain alkyl groups, such as the nonanoate (B1231133) chain in methyl 2-methylidenenonanoate, into polymer backbones is a well-established strategy for imparting specific properties to coatings and adhesives. The presence of the methylidene group allows this monomer to participate in addition polymerization reactions, similar to conventional acrylic and methacrylic monomers.

When copolymerized with other monomers, such as methyl methacrylate (B99206) or butyl acrylate (B77674), this compound can be expected to influence the final properties of the polymer in several ways. The long aliphatic side chain can act as an internal plasticizer, increasing the flexibility and lowering the glass transition temperature (Tg) of the resulting polymer. This is a desirable characteristic for both coatings, which need to withstand bending and temperature fluctuations without cracking, and for pressure-sensitive adhesives, where a low Tg is crucial for achieving good tack and peel strength.

The hydrophobic nature of the nonanoate chain would also contribute to increased water resistance in the final coating or adhesive, protecting the underlying substrate from moisture-induced damage. Furthermore, the ability to tailor the ratio of this compound to other comonomers provides a precise method for controlling the mechanical and adhesive properties of the final product.

Table 1: Expected Influence of this compound on Polymer Properties in Coatings and Adhesives

| Property | Expected Effect of Incorporation | Rationale |

| Flexibility | Increased | Internal plasticization by the long alkyl chain. |

| Adhesion | Potentially enhanced | Increased surface wetting and van der Waals interactions. |

| Water Resistance | Increased | Hydrophobic nature of the nonanoate side chain. |

| Glass Transition Temp. (Tg) | Decreased | Increased free volume and chain mobility. |

Monomer in the Development of Composite Materials

Moreover, the flexibility imparted by the nonanoate side chains can enhance the impact resistance of the composite material, allowing it to absorb more energy before failure. This could be particularly beneficial in applications where composites are subjected to dynamic loading or potential impacts.

Applications in Specialized Films and Surface Protection Technologies

The unique chemical structure of this compound makes it a promising candidate for the development of specialized films and surface protection technologies. The polymerization of this monomer, either as a homopolymer or a copolymer, can lead to films with a high degree of hydrophobicity. This property is highly sought after for creating water-repellent surfaces, which are essential in applications ranging from anti-fouling coatings for marine applications to self-cleaning surfaces.

Furthermore, the presence of the long alkyl chains can lead to the formation of low-surface-energy films. Such surfaces exhibit reduced adhesion to dirt, ice, and other contaminants, making them easier to clean and maintain. In the context of surface protection, these films could provide a barrier against corrosive agents and environmental degradation.

Role as a Chemical Intermediate in Complex Industrial Synthesis

Beyond its direct use as a monomer, this compound can serve as a valuable chemical intermediate in more complex industrial syntheses. The double bond and the ester functionality provide two reactive sites that can be selectively modified to introduce other functional groups. For example, the double bond can undergo a variety of addition reactions, such as hydrogenation, halogenation, or epoxidation. The ester group can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols to create a range of different esters.

This versatility makes this compound a potential platform molecule for the synthesis of a wide array of specialty chemicals, including surfactants, lubricants, and plasticizers, where the long alkyl chain is a key structural feature.

Design of Novel Functional Materials with Tailored Properties

The ability to precisely control the chemical structure of a monomer is fundamental to the design of functional materials with tailored properties. This compound offers several avenues for such design.

Optical Properties: While the monomer itself is not expected to have unique optical properties, its incorporation into a polymer can influence the refractive index. The relatively low density of the aliphatic chain might lead to polymers with lower refractive indices compared to their aromatic counterparts.

Mechanical Strength: By carefully selecting comonomers and controlling the polymerization conditions, it is possible to create polymers with a wide range of mechanical properties. The incorporation of this compound can be used to tune the balance between stiffness and flexibility.

Chemical Resistance: The hydrophobic nature of the nonanoate chain can enhance the resistance of the resulting polymer to aqueous and polar solvents. This is a critical property for materials used in chemically aggressive environments.

Table 2: Tailoring Material Properties with this compound

| Desired Property | Strategy | Expected Outcome |

| Enhanced Flexibility | Increase the mole fraction of this compound in a copolymer. | Lowered Tg and increased elongation at break. |

| Improved Impact Strength | Incorporate into a rigid polymer matrix for a composite material. | Better energy absorption and reduced brittleness. |

| High Hydrophobicity | Create a homopolymer or a copolymer with a high content of the monomer. | High water contact angle and water repellency. |

Potential in Catalytic Support Systems or Ligand Design

The functional groups present in this compound also suggest its potential use in the field of catalysis. The ester group could potentially coordinate to metal centers, making it a candidate for use as a ligand in the design of novel catalysts. By modifying the molecule to include other donor atoms, it may be possible to create multidentate ligands with specific catalytic activities.

Furthermore, polymers derived from this compound could serve as supports for catalytic species. The polymer backbone can provide a stable and recoverable platform for anchoring homogeneous catalysts, combining the high activity and selectivity of homogeneous systems with the ease of separation of heterogeneous catalysts. The long alkyl chains could also create a specific microenvironment around the catalytic center, potentially influencing the reaction selectivity.

Q & A

How can researchers design robust experimental protocols for synthesizing methyl 2-methylidenenonanoate while minimizing confounding variables?

Answer:

Synthesis protocols should integrate controlled reaction conditions (e.g., inert atmosphere, precise temperature regulation) and validated purification methods (e.g., fractional distillation, column chromatography) to isolate the target compound. Key considerations include:

- Catalyst selection : Test alternatives (e.g., Lewis acids, organocatalysts) to optimize yield and selectivity.

- Byproduct analysis : Use GC-MS or HPLC to identify impurities and adjust reaction stoichiometry accordingly.

- Replication : Conduct triplicate trials to assess reproducibility under identical conditions .

Advanced researchers should employ Design of Experiments (DoE) to systematically evaluate interactions between variables (e.g., solvent polarity, reaction time) .

What advanced spectroscopic techniques are most effective for characterizing this compound’s structural and reactive properties?

Answer:

- NMR spectroscopy : Use -NMR to confirm the methylidene group’s electronic environment and -NMR to analyze coupling patterns for stereochemical insights.

- IR spectroscopy : Identify ester carbonyl (C=O) stretching (~1740 cm) and methylidene (C=C) vibrations (~1650 cm).

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula and fragmentation pathways.

For dynamic studies, time-resolved FTIR or Raman spectroscopy can monitor real-time reaction intermediates .

How should researchers address contradictory data in the literature regarding this compound’s reactivity under varying pH conditions?

Answer:

- Systematic review : Apply PRISMA guidelines to collate and critically appraise existing studies, focusing on methodological differences (e.g., buffer systems, temperature controls) that may explain discrepancies .

- Controlled replication : Reproduce conflicting experiments with standardized protocols (e.g., pH 3–10 buffers, ionic strength adjustments) and quantify degradation products via LC-MS.

- Meta-analysis : Statistically aggregate data to identify trends, using random-effects models to account for heterogeneity .

What methodologies are recommended for studying the compound’s stability in long-term storage for experimental reproducibility?

Answer:

- Accelerated stability testing : Store samples under stressed conditions (e.g., 40°C/75% RH) and analyze degradation kinetics via HPLC at intervals (e.g., 0, 1, 3, 6 months).

- Container compatibility : Compare glass vs. polymer vials to assess leaching or adsorption effects.

- Metadata documentation : Record storage parameters (temperature, humidity, light exposure) using discipline-specific guidelines to ensure reproducibility .

Advanced studies may incorporate Arrhenius modeling to predict shelf-life .

How can computational chemistry enhance understanding of this compound’s reaction mechanisms?

Answer:

- DFT calculations : Model transition states and reaction pathways (e.g., [2+2] cycloadditions) to predict regioselectivity and activation energies.

- Molecular dynamics : Simulate solvent effects on reaction kinetics using software like GROMACS or NAMD.

- Docking studies : Explore interactions with biological targets (e.g., enzymes) for pharmacological applications.

Validate computational results with experimental data (e.g., kinetic isotope effects) to refine models .

What strategies mitigate risks when scaling up this compound synthesis for collaborative studies?

Answer:

- Hazard assessment : Review safety data sheets (SDS) for handling volatile intermediates and implement engineering controls (e.g., fume hoods, explosion-proof equipment) .

- Batch consistency : Use process analytical technology (PAT) to monitor critical quality attributes (CQAs) in real-time.

- Cross-lab validation : Share protocols with collaborators to preempt variability in analytical methods (e.g., calibration standards) .

How should researchers design dose-response studies to evaluate this compound’s bioactivity?

Answer:

- Nonlinear modeling : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC/IC values.

- Control groups : Include vehicle controls and reference compounds (e.g., known inhibitors) to normalize results.

- Statistical power : Use a priori sample size calculations to ensure detectability of effect sizes (α=0.05, power=0.8) .

What are best practices for reconciling discrepancies between theoretical and experimental yields in this compound synthesis?

Answer:

- Mass balance analysis : Account for unreacted starting materials, intermediates, and side products.

- Error propagation : Quantify uncertainties in measurements (e.g., pipetting accuracy, instrument calibration) using Monte Carlo simulations.

- Mechanistic revision : Re-examine assumed reaction pathways if deviations persist, employing isotopic labeling (e.g., ) to trace atom transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.